![molecular formula C18H20Cl3N3O2S B2646316 2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219189-56-6](/img/structure/B2646316.png)
2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridine, a six-membered heterocyclic compound with a nitrogen atom . Pyridine and its derivatives are important structural motifs found in numerous bioactive molecules . They have been consistently incorporated in a diverse range of drug candidates approved by the FDA .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered heterocyclic compound structurally similar to benzene . It also contains a tetrahydrothieno ring, which is a five-membered ring with one sulfur atom .Scientific Research Applications
Synthesis and Structural Analysis
- This compound is synthesized as part of research into novel molecules with potential anti-inflammatory properties, as indicated by a study on related molecules like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate (Moloney, 2001).
- The synthesis of related compounds such as tetrahydropyridothienopyrimidinones and pyridothienopyrimidobenzimidazoles using similar compounds has been reported, which contributes to the development of polyheterocyclic systems with various biological activities (Bakhite et al., 2005).
Antimicrobial Activity
- Research has focused on synthesizing derivatives with potential antimicrobial properties. For example, the development of tetrahydrothieno[2,3-c]pyridine-3-carboxamides and their efficacy against Mycobacterium tuberculosis has been explored (Nallangi et al., 2014).
- Another study synthesized new pyrimidinone and oxazinone derivatives fused with thiophene rings using related compounds as starting material, demonstrating significant antibacterial and antifungal activities (Hossan et al., 2012).
Chemical Reactions and Transformations
- The compound is used as a key intermediate in various chemical reactions, such as the synthesis of isothiazolopyridines and pyridothiazines, highlighting its importance in creating biologically active compounds (Youssef et al., 2012).
- The modifications of pyridine-3-carboxamide by radical substitution have been studied, leading to the formation of products like tetrahydronaphthyridinone derivatives (Tada & Yokoi, 1989).
Future Directions
properties
IUPAC Name |
2-[(2,5-dichlorobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2S.ClH/c1-9(2)23-6-5-11-14(8-23)26-18(15(11)16(21)24)22-17(25)12-7-10(19)3-4-13(12)20;/h3-4,7,9H,5-6,8H2,1-2H3,(H2,21,24)(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCRLAVDPCBDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC(=C3)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.